2,2'-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol)
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) is an organic compound characterized by its unique structure, which includes two phenolic groups connected by an ethane-1,2-diyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) typically involves the reaction of 6-cyclopentyl-4-methylphenol with ethane-1,2-diyl dichloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Ethers or esters
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material’s stability and performance.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- 1,1’-(Ethane-1,2-diylbisoxy)bis(2,4,6-tribromobenzene)
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(6-cyclopentyl-4-methylphenol) is unique due to its cyclopentyl and methyl substituents on the phenolic rings, which may enhance its lipophilicity and biological activity compared to other similar compounds. This structural uniqueness can lead to different reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
64232-01-5 |
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Molecular Formula |
C26H34O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-cyclopentyl-6-[2-(3-cyclopentyl-2-hydroxy-5-methylphenyl)ethyl]-4-methylphenol |
InChI |
InChI=1S/C26H34O2/c1-17-13-21(25(27)23(15-17)19-7-3-4-8-19)11-12-22-14-18(2)16-24(26(22)28)20-9-5-6-10-20/h13-16,19-20,27-28H,3-12H2,1-2H3 |
InChI Key |
UZTQKQITHVQGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCC2)O)CCC3=C(C(=CC(=C3)C)C4CCCC4)O |
Origin of Product |
United States |
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